molecular formula C10H10Br2O2 B2829236 Ethyl 2-(dibromomethyl)benzoate CAS No. 96259-59-5

Ethyl 2-(dibromomethyl)benzoate

Cat. No.: B2829236
CAS No.: 96259-59-5
M. Wt: 321.996
InChI Key: AWLJKEFDGSATPV-UHFFFAOYSA-N
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Description

Ethyl 2-(dibromomethyl)benzoate: is an organic compound with the molecular formula C10H10Br2O2 and a molecular weight of 321.99 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the methyl group are replaced by bromine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(dibromomethyl)benzoate can be synthesized through a two-step reaction process. The first step involves the direct bromination of methyl anthranilate, followed by diazo bromination . This method ensures the efficient production of the compound with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and controlled reaction conditions to ensure consistent quality and yield. The process typically includes the use of bromine and other reagents under specific temperature and pressure conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(dibromomethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of less brominated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Ethyl 2-(dibromomethyl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents and therapeutic compounds.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-(dibromomethyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes to the structure and function of proteins, enzymes, and other cellular components.

Comparison with Similar Compounds

Ethyl 2-(dibromomethyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 2-bromomethylbenzoate: This compound has only one bromine atom on the methyl group, making it less reactive than this compound.

    Mthis compound: The methyl ester variant of the compound, which has slightly different chemical properties and reactivity.

    Ethyl 2-(dichloromethyl)benzoate: This compound has chlorine atoms instead of bromine, resulting in different reactivity and applications.

This compound is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it suitable for a wider range of chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-(dibromomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLJKEFDGSATPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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